molecular formula C9H8BrFO B1266528 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran CAS No. 37603-11-5

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran

Cat. No. B1266528
CAS RN: 37603-11-5
M. Wt: 231.06 g/mol
InChI Key: LWMNGWOYGHJPHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran involves various methods, including regioselective bromocyclization of 2-alkynylbenzoic acids, demonstrating the broad substrate scope and the potential for further elaboration via palladium-catalyzed cross-coupling reactions or conversion into other heterocycles through simple operations (Zheng et al., 2019). Additionally, organocatalytic activation of N-bromosuccinimide has been utilized for the intramolecular reaction of 2-allylphenols to obtain 2-bromomethyl-2,3-dihydrobenzofurans, highlighting the efficacy of using acetyl hypobromite as the active brominating agent in a robust protocol that allows scaling up (Furst et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran and related compounds has been extensively studied through various spectroscopic techniques. For instance, the synthesis and structural characterization of related benzofuran derivatives have been performed, providing insights into the crystal packing and molecular recognition processes, which are crucial for understanding the chemical and physical properties of these compounds (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran and its derivatives undergo a variety of chemical reactions, including palladium-catalyzed cross-coupling, debrominative decarboxylation, and bromodecarboxylation, leading to a wide range of functionalized products. These reactions underscore the compound's versatility and its role as a precursor in synthesizing novel organic molecules with potential biological activity (Benneche et al., 2008).

Physical Properties Analysis

The physical properties of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. Studies on related compounds provide valuable data on these properties, facilitating their use in various applications (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans : Utilized in the synthesis of highly functionalized compounds through intramolecular reactions. A catalytic process involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has been developed for this purpose, enabling a range of 2-allylphenols conversions (Furst, C. G. et al., 2020).
  • Dearomatizing Fluoroaroylation : A method for accessing 2,3-difunctionalized dihydrobenzofurans using aroyl fluorides as bifunctional reagents. This process features cooperative NHC/photoredox catalysis (Yu, X. et al., 2022).
  • Novel Synthesis Techniques : A new method for regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans has been developed, having potential applications in drug discovery (Shaikh, A. K. & Varvounis, G., 2014).

Pharmacological Applications

  • Potential Antitumor Agents : Certain 2,3-dihydrobenzofuran derivatives have shown promising activity as potential antitumor agents, particularly in leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, indicating their mechanism of action (Pieters, L. et al., 1999).

Advanced Material Synthesis

  • Electrochemical Partial Fluorination : Anodic fluorination of benzofuran derivatives has been used to synthesize various fluorinated products, including 2,3-difluoro-2,3-dihydrobenzofuran derivatives (Dawood, K. & Fuchigami, T., 2004).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are typically classified as flammable liquids and can cause skin and eye irritation . Proper safety measures should be taken when handling these compounds.

Future Directions

Future research on bromomethyl compounds could involve the development of new synthetic routes, the exploration of their potential applications in medicinal chemistry and material science, and the investigation of their mechanism of action .

properties

IUPAC Name

2-(bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNGWOYGHJPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245827
Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
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Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran

CAS RN

37603-11-5
Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
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Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
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Record name 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
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Record name 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
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Synthesis routes and methods

Procedure details

A sodium ethoxide solution, prepared in the conventional manner starting from 15.2 parts of sodium in 100 parts of ethanol, is added dropwise to a mixture of 231 parts of 3-(2,3-dibromopropyl)-4-acetoxy-fluorobenzene in 800 parts of ethanol (exothermic reaction: temperature rises to 50° C.). Upon completion, stirring is continued for 2 hours at reflux temperature. The reaction mixture is cooled to room temperature, filtered from some insoluble matter and the filtrate is evaporated. The residue is divided between water and ether. The aqueous layer is separated and extracted once more with ether. The combined ethereal phases are dried over calcium chloride, filtered and evaporated. The oily residue is distilled in vacuo, yielding 102 parts of 2-bromomethyl-2,3-dihydro-5-fluorobenzofuran; bp. 100° -105° C. at 1.5 mm. pressure.
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